Superior Binding Affinity (Ki) Compared to CJ-023,423 (Grapiprant)
EP4 receptor antagonist 5 exhibits an 11-fold higher binding affinity for the human EP4 receptor than the reference antagonist CJ-023,423. In a [3H]-PGE2 displacement assay using recombinant human EP4 receptor expressed in HEK293 cell membranes, EP4 receptor antagonist 5 (Compound-2) demonstrated a Ki of 41 ± 7 nM, whereas CJ-023,423 showed a Ki of 449 ± 123 nM [1].
| Evidence Dimension | Binding affinity (Ki) for human EP4 receptor |
|---|---|
| Target Compound Data | 41 ± 7 nM (geometric mean ± SEM; n=12) |
| Comparator Or Baseline | CJ-023,423 (grapiprant): 449 ± 123 nM (n=8) |
| Quantified Difference | ~11-fold higher affinity (lower Ki) |
| Conditions | Displacement of [3H]-PGE2 from recombinant human EP4 receptor expressed in HEK293 cell membranes |
Why This Matters
Higher binding affinity reduces the compound concentration required to occupy the receptor, minimizing off-target effects and enabling lower dosing in cellular and in vivo studies.
- [1] Gahbauer S, DeLeon C, Braz JM, et al. Docking for EP4R antagonists active against inflammatory pain. Nat Commun. 2023;14:8067. Table 1. View Source
